3-Ethyl-2-phenylmorpholine is a chemical compound with the molecular formula and a molecular weight of 201.27 g/mol. It is classified as a morpholine derivative, which is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound features an ethyl group at the 3-position and a phenyl group at the 2-position of the morpholine ring, contributing to its unique properties and potential applications in various fields, including pharmaceuticals and organic synthesis.
The synthesis of 3-ethyl-2-phenylmorpholine typically involves several methods:
The synthesis process may be optimized for industrial production, incorporating continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are critical to maximizing the efficiency of the synthesis.
3-Ethyl-2-phenylmorpholine consists of a morpholine ring with two substituents:
This structural arrangement contributes to its chemical behavior and interactions in biological systems.
3-Ethyl-2-phenylmorpholine undergoes various chemical reactions:
Common reagents used in these reactions include dichloromethane as a solvent and catalysts like palladium on carbon. Reaction temperatures typically range from room temperature to reflux conditions, depending on the specific reaction being conducted.
The mechanism of action for 3-ethyl-2-phenylmorpholine involves its interaction with neurotransmitter systems in the brain. It is believed to inhibit the reuptake of neurotransmitters such as norepinephrine and dopamine into presynaptic neurons. This blockade results in increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling effects, which may contribute to stimulant-like properties observed in related compounds.
3-Ethyl-2-phenylmorpholine typically appears as a colorless to pale yellow liquid. Its boiling point is approximately 220 °C, while it has a melting point that varies based on its form (hydrochloride salt).
The compound exhibits moderate solubility in water due to its morpholine structure but is more soluble in organic solvents like ethanol and dichloromethane. Its stability under various conditions makes it suitable for use in synthetic organic chemistry.
3-Ethyl-2-phenylmorpholine has several scientific and industrial applications:
Phenylmorpholine derivatives constitute a structurally diverse class of compounds with significant psychopharmacological relevance. The prototypical compound, phenmetrazine (3-methyl-2-phenylmorpholine), emerged in the 1950s as a central nervous system stimulant and anorectic agent [4]. This was followed by the development of phendimetrazine (3,4-dimethyl-2-phenylmorpholine), which exhibited prodrug properties and reduced abuse potential [4]. The structural evolution continued with alkyl chain modifications, leading to 3-Ethyl-2-phenylmorpholine (phenetrazine, CAS 100368-98-7) as a deliberate attempt to optimize pharmacokinetic and pharmacodynamic profiles [4] [5].
Early pharmacological studies revealed that phenylmorpholines primarily function as monoamine releasing agents (MRAs), promoting dopamine and norepinephrine efflux from neuronal vesicles [4]. This mechanism distinguished them from phenethylamine-based stimulants like amphetamine, which primarily act as substrates for monoamine transporters. The morpholine ring introduced conformational constraints that enhanced receptor selectivity—particularly for dopamine and serotonin systems [6]. By the 1990s, research expanded to explore halogenated derivatives (e.g., 3-fluorophenmetrazine) and chiral analogs like radafaxine, reflecting a shift toward targeting specific serotonin receptor subtypes (e.g., 5-HT2A) for mood regulation [4] [6].
Table 1: Key Phenylmorpholine Derivatives in Psychopharmacology
Compound | CAS Number | Substituents | Primary Pharmacological Role |
---|---|---|---|
Phenmetrazine | 134-49-6 | 3-Methyl | Monoamine Releasing Agent |
Phendimetrazine | 634-03-7 | 3,4-Dimethyl | Prodrug for Phenmetrazine |
3-Ethyl-2-phenylmorpholine | 100368-98-7 | 3-Ethyl | MRA / Dopamine Agonism |
3-Fluorophenmetrazine | 1350768-28-3 | 3-Fluoro | Serotonin Receptor Modulation |
Radafaxine | 106083-71-0 | 3-Chloro, 5,5-dimethyl | 5-HT2A Partial Agonist |
The introduction of an ethyl group at the 3-position of the morpholine ring induces critical stereoelectronic effects that modulate target engagement. Compared to methyl substituents, the ethyl group:
Structure-activity relationship (SAR) studies of phenethylamine analogs demonstrate that para-alkyl substitutions on the phenyl ring enhance 5-HT2A binding affinity by up to 10-fold [6]. Similarly, in morpholine frameworks, 3-ethyl substitution increases dopamine transporter (DAT) inhibition (Ki = 42 nM) compared to 3-methyl analogs (Ki = 110 nM) [4]. Molecular docking analyses suggest the ethyl group occupies a complementary subpocket in monoamine transporters, forming favorable hydrophobic contacts with residues like Phe319 in DAT [6].
Table 2: Impact of Alkyl Substituents on Receptor Binding Affinity
Compound | DAT Ki (nM) | 5-HT2A Ki (nM) | Relative Lipophilicity (logP) |
---|---|---|---|
2-Phenylmorpholine | 850 | 1,200 | 1.45 |
3-Methyl-2-phenylmorpholine | 110 | 430 | 1.78 |
3-Ethyl-2-phenylmorpholine | 42 | 185 | 2.26 |
3-Propyl-2-phenylmorpholine | 38 | 210 | 2.91 |
3-Ethyl-2-phenylmorpholine exemplifies a strategic approach in polypharmacology, where single molecules modulate multiple disease-relevant targets. Its structural features enable dual engagement with:
This multi-target capability is leveraged in drug design to address complex neuropsychiatric disorders. For instance, molecular hybridization of 3-ethyl-2-phenylmorpholine with pyrimidine carboxamides (e.g., LEI-401 derivatives) yields compounds that simultaneously inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) and activate serotonergic pathways [1] [3]. Such hybrids exhibit optimized "drug-likeness" by balancing lipophilicity (logP 2.0–3.5) and polar surface area (40–60 Ų) to enhance CNS penetration [1].
Conformational studies further reveal that the 3-ethyl group reduces off-target interactions—unlike smaller methyl groups, which permit excessive rotation and reduced selectivity [1] [6]. This precision supports development of functionally selective ligands for heterogeneous receptors like dopamine D3/D2 or 5-HT2A/5-HT2C [3] [6].
Table 3: Multi-Target Applications of 3-Ethyl-2-phenylmorpholine Scaffolds
Hybrid Structure | Primary Targets | Therapeutic Application |
---|---|---|
Pyrimidine-4-carboxamide conjugates | NAPE-PLD / 5-HT2A | Emotional Behavior Modulation |
N-Benzyl-phenethylamine derivatives | DAT / SERT | Treatment-Resistant Depression |
Tetrahydroisoquinoline-morpholines | D3 / 5-HT1A | Substance Use Disorders |
Molecular Diagram Placeholder: 3-Ethyl-2-phenylmorpholine core (C₁₂H₁₇NO) with ethyl group at position 3 and phenyl at position 2, highlighting stereocenters at C2 and C3.
The continued refinement of 3-ethyl-2-phenylmorpholine derivatives underscores their versatility as privileged scaffolds in CNS drug discovery. Future directions include covalent probe derivatives for target validation and photopharmacology applications [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7